molecular formula C8H12N4O2 B12355290 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one

4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B12355290
M. Wt: 196.21 g/mol
InChI Key: OXFIBHUWHADCKS-UHFFFAOYSA-N
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Description

4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to an imidazolone moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperazine with an appropriate imidazolone precursor under controlled conditions. One common method includes the use of cyclopropanecarbonyl chloride and an inorganic base in a biphasic reaction system comprising water and an organic solvent . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.

Scientific Research Applications

4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of the piperazine and imidazolone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

5-(piperazine-1-carbonyl)-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,14)

InChI Key

OXFIBHUWHADCKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2C=NC(=O)N2

Origin of Product

United States

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